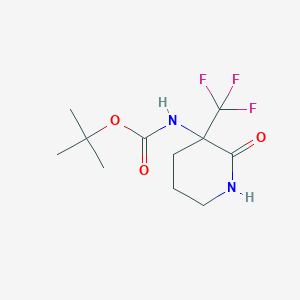
tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate is a chemical compound with the molecular formula C11H17F3N2O3. It is a solid substance commonly used in early discovery research due to its unique chemical properties .
準備方法
The synthesis of tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 2-oxo-3-(trifluoromethyl)piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are maintained.
化学反応の分析
tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate can be compared with similar compounds such as:
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate
- tert-Butyl 5-methoxypyridin-3-ylcarbamate
These compounds share structural similarities but differ in their functional groups and specific chemical properties
生物活性
tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, with the molecular formula C11H17F3N2O3 and a molecular weight of approximately 282.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Weight : 282.263 g/mol
- CAS Numbers : 122684-34-8; 195196-07-7
- IUPAC Name : tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate
| Property | Value |
|---|---|
| Boiling Point | 390.6 ± 42.0 °C (Predicted) |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) |
| pKa | 8.40 ± |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an antimicrobial agent and its role in inhibiting specific enzymes related to pain and inflammation.
Antimicrobial Activity
A study highlighted the antimicrobial properties of compounds similar to this compound, particularly against Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed significant inhibition zones, suggesting strong antimicrobial efficacy.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme implicated in pain signaling pathways. Preliminary pharmacological data indicate that modifications in the compound's structure can enhance its inhibitory potency against FAAH, potentially leading to analgesic effects .
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The compound may bind to active sites of enzymes like FAAH, altering their activity.
- Cell Membrane Penetration : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating intracellular action.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in microbial cells, leading to cell death.
Study on Antimicrobial Efficacy
In a recent study, synthesized derivatives of piperidine compounds were tested against various microbial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, with inhibition zones ranging from 10 mm to 20 mm .
FAAH Inhibition Study
Another research project focused on the development of FAAH inhibitors derived from similar piperidine structures. The study demonstrated that introducing specific functional groups significantly improved the inhibitory activity, with some derivatives achieving IC50 values in the low micromolar range .
特性
IUPAC Name |
tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-10(11(12,13)14)5-4-6-15-7(10)17/h4-6H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUWIGGGPOVCFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCNC1=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













